MEP-FUBICA

Synthetic Cannabinoid Structure-Activity Relationship Isomer Differentiation

Indole-3-carboxamide SCRA isomer identification requires verified standards. MEP-FUBICA (≥98% crystalline solid) provides a traceable calibrator to definitively distinguish MEP-FUBICA from MMB-FUBICA and MDMB-FUBICA. - Quantifies CB1/CB2 structural SAR: The L-norvaline ester probe enables receptor affinity mapping across side-chain variations. - Ensures forensic defensibility: Distinct EI fragmentation and retention time eliminate isomer misidentification. - Supports ISO 17025 accreditation: Batch-specific CoA provides certified purity for measurement uncertainty budgets.

Molecular Formula C22H23FN2O3
Molecular Weight 382.4 g/mol
Cat. No. B15134332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMEP-FUBICA
Molecular FormulaC22H23FN2O3
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCCCC(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
InChIInChI=1S/C22H23FN2O3/c1-3-6-19(22(27)28-2)24-21(26)18-14-25(20-8-5-4-7-17(18)20)13-15-9-11-16(23)12-10-15/h4-5,7-12,14,19H,3,6,13H2,1-2H3,(H,24,26)/t19-/m0/s1
InChIKeyNJKBTNATMCPTGH-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MEP-FUBICA Reference Standard Baseline


MEP-FUBICA (CAS 2749985-70-2) is an analytical reference standard structurally categorized as a synthetic cannabinoid . With the formal name N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-L-norvaline, methyl ester, it belongs to the indole-3-carboxamide class of synthetic cannabinoid receptor agonists (SCRAs) and is supplied as a crystalline solid of ≥98% purity . The physiological and toxicological properties of this compound have not been fully characterized, and it is intended exclusively for research and forensic applications .

Intended Use Forensic isomer confirmation & quantitative toxicology
Physical Form High-purity crystalline solid reference standard
Note Physiological properties not evaluated; research & forensic use only

Why MEP-FUBICA Cannot Be Interchanged


Among the indole/indazole-3-carboxamide SCRAs, the amino acid ester moiety critically determines CB1/CB2 receptor affinity, efficacy, and metabolic fate. For example, the enantiomers of MDMB-FUBICA (tert‑leucine ester) exhibit a >30,000‑fold difference in CB1 EC₅₀, with (R)-MDMB-FUBICA being essentially inactive at CB1 while (S)-MDMB-FUBICA is a potent agonist [1]. MEP-FUBICA is the L‑norvaline methyl ester isomer of MMB‑FUBICA (valine ester), and even this single‑carbon change in the amino acid side chain has been shown in the broader SCRAs class to shift receptor subtype selectivity, functional potency, and metabolic stability [2]. Consequently, a procurement decision cannot assume functional equivalence across FUBICA, MMB‑FUBICA, MDMB‑FUBICA, or MEP‑FUBICA without isomer‑specific quantitative evidence.

Amino acid ester
Norvaline ester (n-propyl) differs from valine/tert-leucine analogs; receptor subtype preference and metabolic fate may not transfer.
Enantiomer potency
Reported orders-of-magnitude CB1 potency differences between enantiomers; racemic or opposite isomer cannot substitute for the single-isomer standard.
Forensic identification
Co-eluting isomers share identical molecular ion in GC-MS; certified reference required to avoid misidentification.

MEP-FUBICA Differentiation Evidence


Amino Acid Ester Structural Differentiation

MEP-FUBICA is the L‑norvaline methyl ester isomer (n‑propyl side chain), whereas the closest commercial analog MMB‑FUBICA is the L‑valine methyl ester isomer (isopropyl side chain) and MDMB‑FUBICA is the L‑tert‑leucine methyl ester isomer (tert‑butyl side chain) . In carboxamide‑type SCRAs, the identity of the amino acid ester has been demonstrated to alter CB1/CB2 EC₅₀ by up to several orders of magnitude. For example, (S)-MDMB-FUBICA (tert‑leucine) exhibits a CB1 EC₅₀ of 9.72 × 10⁻⁹ M and a CB2 EC₅₀ of 1.07 × 10⁻⁹ M, whereas its (R)-enantiomer is inactive at CB1 (>1.00 × 10⁻⁴ M) [1]. Although direct binding data for MEP-FUBICA is not yet published, the norvaline side chain presents distinct steric and lipophilic properties (n‑propyl vs. isopropyl vs. tert‑butyl) that class‑level evidence indicates will produce a unique CB1/CB2 affinity and efficacy profile compared to the valine and tert‑leucine analogs [2].

Amino Acid Ester SAR
Class-level inference
L-Norvaline (n-propyl) vs L-Valine (isopropyl) vs L-tert-Leucine (tert-butyl)
May support isomer-specific CB1/CB2 profiling.
Direct binding data for MEP-FUBICA not yet published; class-level inference from MDMB/MMB analogs.
Synthetic Cannabinoid Structure-Activity Relationship Isomer Differentiation

GC-MS Fragmentation Signature Differentiation

Under electron ionization (70 eV) GC‑MS, MEP-FUBICA produces a molecular ion at m/z 382.4 (C₂₂H₂₃FN₂O₃⁺·), which is identical in nominal mass to MMB‑FUBICA and MDMB‑FUBICA (all share the molecular formula C₂₂H₂₃FN₂O₃) . However, the fragmentation pattern differs because of the distinct amino acid ester side chain. The norvaline ester yields a unique cleavage pattern at the amide bond, generating diagnostic fragment ions that allow unambiguous discrimination from the valine and tert‑leucine isomers in seized‑drug analysis . The Cayman Forensics GC‑MS spectral database includes the reference 70 eV EI mass spectrum of MEP-FUBICA for direct comparison with case samples .

GC-MS Fragmentation
Data to verify
Unique EI fragment ions despite identical molecular ion m/z 382.4
Enables forensic isomer identification.
Reference spectrum in Cayman Forensics database; verify against current lot.
Forensic Toxicology GC-MS Mass Spectrometry

Purity and Physical Form Specification

MEP-FUBICA is supplied as a crystalline solid with a certified purity of ≥98%, as determined by chromatographic methods . This level of purity meets the requirements for a primary reference standard in quantitative forensic and toxicological analysis. The compound is stored at −20 °C to ensure long‑term stability . In contrast, many early‑generation SCRA reference materials were initially available only as solutions or lower‑purity solids, which introduced quantification uncertainty. The high purity and defined solid form of MEP-FUBICA reduce inter‑laboratory variability in calibrator preparation, a key consideration for laboratories seeking ISO 17025 accreditation.

Purity & Form
Specification review
≥98% crystalline solid
Supports traceable calibrator preparation.
Store at −20 °C; verify CoA for lot-specific purity.
Analytical Reference Standard Purity Forensic Calibration

MEP-FUBICA Application Scenarios


Forensic Isomer-Specific Confirmation

When a seized sample screens positive for an indole‑3‑carboxamide SCRA with molecular formula C₂₂H₂₃FN₂O₃, the laboratory must distinguish between MEP‑FUBICA, MMB‑FUBICA, and MDMB‑FUBICA. Using the MEP‑FUBICA reference standard, the analyst can compare retention time and EI fragmentation pattern (molecular ion m/z 382.4 plus diagnostic norvaline‑ester fragments) to definitively identify the specific isomer present, ensuring legally defensible reporting .

In Vitro Amino Acid Ester SAR Profiling

Researchers investigating the structure–activity relationships (SAR) of carboxamide‑type SCRAs can use MEP‑FUBICA as the L‑norvaline ester probe to complement data on the L‑valine ester (MMB‑FUBICA) and L‑tert‑leucine ester (MDMB‑FUBICA). This systematic comparison across the linear‑to‑branched side‑chain continuum enables mapping of the amino acid ester pharmacophore for CB1/CB2 potency, efficacy, and selectivity [1]. Although MEP‑FUBICA‑specific binding data are not yet published, the reference standard enables laboratories to generate the missing primary pharmacological data under controlled conditions.

Metabolic Stability and Biomarker Discovery

The distinct norvaline ester moiety of MEP‑FUBICA is expected to undergo metabolic hydrolysis and hydroxylation at rates that differ from the valine and tert‑leucine analogs, based on class‑level metabolic data for ADB‑FUBICA and AB‑FUBICA [2]. Laboratories developing LC‑MS/MS methods for urinary metabolite screening can use the MEP‑FUBICA reference standard to identify phase‑I metabolites generated in human liver microsome incubations, establishing unique consumption biomarkers that avoid cross‑reactivity with MMB‑FUBICA or MDMB‑FUBICA metabolites.

Certified Calibrator for Quantitative Toxicology

With a certified purity of ≥98% and a defined crystalline solid form, MEP‑FUBICA serves as a traceable calibrator for quantitative LC‑MS/MS methods. This is critical for laboratories pursuing ISO 17025 accreditation, where calibrator purity and stability directly impact measurement uncertainty budgets .

Application
Selection Property
Validation Focus
Forensic Isomer-Specific Confirmation
Isomer-specific GC-MS fragmentation pattern
Retention time and spectral match to certified reference
In Vitro Amino Acid Ester SAR Profiling
L-Norvaline ester probe
CB1/CB2 affinity and efficacy comparison across side-chain series
Metabolic Stability & Biomarker Discovery
Norvaline ester metabolic pathway
Unique urinary biomarkers via HLMs incubation and LC-MS/MS
Certified Calibrator for Quantitative Toxicology
High-purity crystalline standard
Calibration traceability and uncertainty for ISO 17025 methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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